Lipophilicity (cLogP) Comparison: Tert-butyl vs. Methyl and Unsubstituted Analogs
The tert-butyl substituent at C5 confers significantly higher lipophilicity compared to smaller alkyl analogs. 2-Aminothiophene has a computationally determined XLogP3 of 1.4 [1]. The addition of a tert-butyl group is estimated to increase cLogP to approximately 3.0 based on fragmental additivity (each tert-butyl contributes ~1.6 log units [2]). For reference, 2-amino-5-methylthiophene hydrochloride has a reported LogP of 3.02190 (HCl salt) . This represents an estimated increase in octanol/water partition coefficient of approximately 40-fold (1.6 log units) for the tert-butyl analog versus the unsubstituted parent.
| Evidence Dimension | Lipophilicity (LogP / cLogP) |
|---|---|
| Target Compound Data | Estimated cLogP ~3.0 (SMILES: CC(C)(C)c1ccc(N)s1) |
| Comparator Or Baseline | 2-Aminothiophene XLogP3 = 1.4 (PubChem); 2-Amino-5-methylthiophene HCl salt LogP = 3.02190 |
| Quantified Difference | ΔLogP ≈ +1.6 versus unsubstituted 2-aminothiophene (estimated ~40-fold higher partition) |
| Conditions | Computational prediction using XLogP3 (PubChem) and fragmental additivity methods; chem960 reported LogP for methyl analog HCl salt |
Why This Matters
Higher lipophilicity may enhance membrane permeability for intracellular targets but may also reduce aqueous solubility, impacting formulation options and bioassay compatibility.
- [1] PubChem CID 97373. 2-Aminothiophene: XLogP3 = 1.4. https://pubchem.ncbi.nlm.nih.gov/compound/616-46-6 (accessed 2026-05-02) View Source
- [2] Leo, A.; Hansch, C.; Elkins, D. Partition Coefficients and Their Uses. Chem. Rev. 1971, 71 (6), 525–616. Fragmental constants for logP estimation. View Source
